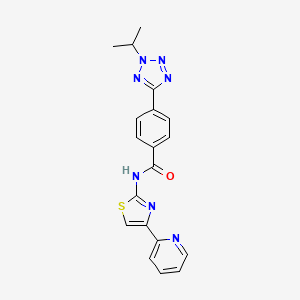

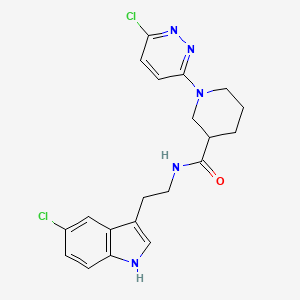

N-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide, often referred to as Compound X , is a synthetic organic molecule. Its chemical formula is C20H18Cl2N4O, and its molecular weight is approximately 403.29 g/mol. The compound features a piperidine ring, an indole moiety, and a pyridazine ring, making it structurally unique.

Preparation Methods

2.1 Synthetic Routes: Several synthetic routes exist for Compound X. One common method involves the condensation of 5-chloro-1H-indole-3-carbaldehyde with 2-(6-chloropyridazin-3-yl)ethylamine, followed by cyclization to form the piperidine ring. The reaction typically occurs under reflux conditions in an appropriate solvent (e.g., ethanol or dichloromethane).

2.2 Industrial Production: In industrial settings, Compound X is synthesized using scalable processes. These may involve high-yield reactions, purification steps, and optimization for cost-effectiveness. specific proprietary methods employed by manufacturers are often confidential.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions:

Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.

Reduction: Reduction of the carboxamide group yields the corresponding amine.

Substitution: The chlorine atoms on the indole and pyridazine rings are susceptible to nucleophilic substitution reactions.

Scientific Research Applications

4.1 Medicinal Chemistry:

Anticancer Properties: Compound X exhibits promising anticancer activity by targeting specific cellular pathways. Researchers are investigating its potential as a novel chemotherapeutic agent.

Neuropharmacology: Studies suggest that Compound X interacts with neurotransmitter receptors, impacting neuronal function. It may have applications in treating neurological disorders.

Protein Kinase Inhibition: Compound X inhibits certain protein kinases involved in cell signaling. Researchers explore its role in modulating cellular processes.

Enzyme Inhibitors: It shows inhibitory effects against specific enzymes, making it relevant for drug discovery.

Agrochemicals: Compound X’s structural features make it suitable for designing herbicides or fungicides.

Materials Science: Its unique scaffold may inspire novel materials with desirable properties.

Mechanism of Action

The precise mechanism of action remains an active area of research. Compound X likely interacts with cellular targets, affecting signaling pathways, gene expression, and protein function. Further studies are needed to elucidate its detailed mode of action.

Comparison with Similar Compounds

Compound X stands out due to its hybrid structure, combining features from indoles, pyridazines, and piperidines. Similar compounds include:

Compound Y: Shares the indole-piperidine core but lacks the pyridazine ring.

Compound Z: Contains the pyridazine moiety but lacks the indole fragment.

Properties

Molecular Formula |

C20H21Cl2N5O |

|---|---|

Molecular Weight |

418.3 g/mol |

IUPAC Name |

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide |

InChI |

InChI=1S/C20H21Cl2N5O/c21-15-3-4-17-16(10-15)13(11-24-17)7-8-23-20(28)14-2-1-9-27(12-14)19-6-5-18(22)25-26-19/h3-6,10-11,14,24H,1-2,7-9,12H2,(H,23,28) |

InChI Key |

BJXYFOLHQBRYGF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide](/img/structure/B12165321.png)

![N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide](/img/structure/B12165340.png)

![methyl 2-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12165345.png)

![1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B12165350.png)

![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B12165351.png)

![(2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12165365.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12165377.png)

![3-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12165388.png)

![Tert-butyl [2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12165391.png)